molecular formula C17H14N2O2S B2572467 1-(4-Methylphenylsulfonyl)indole-6-acetonitrile CAS No. 119160-86-0

1-(4-Methylphenylsulfonyl)indole-6-acetonitrile

Cat. No. B2572467
Key on ui cas rn: 119160-86-0
M. Wt: 310.37
InChI Key: GIMYZUCHVRURDH-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

A solution of 5-chloromethyl-1-(4-methylphenylsulfonyl)indole (11.1 g), 18-crown-6 (1.8 g), and potassium cyanide (4.5 g) in acetonitrile (117 ml) was stirred under a nitrogen atmosphere for 48 hr. The reaction mixture was poured onto ice and extracted with methylene chloride. The organic phase was washed (water, brine), dried (MgSO4), and evaporated to give 1-(4-methylphenylsulfonyl)indole-6-acetonitrile (9.5 g, 98%) as an ivory powder: NMR (80 MHz, CDCl3): 2.33(s, 3H, ArCH3), 3.79(s, 2H, CH2CN), 6.63(d, 1H, H3 -indole), 7.49(s, 1H, H4 -indole), 7.59(d, 1H, H2 -indole).
Name
5-chloromethyl-1-(4-methylphenylsulfonyl)indole
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([S:12]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)(=[O:14])=[O:13])[CH:7]=[CH:6]2.C1O[CH2:38][CH2:37]OCCOCCOCCOCCOC1.[C-]#[N:41].[K+]>C(#N)C>[CH3:21][C:18]1[CH:17]=[CH:16][C:15]([S:12]([N:8]2[C:9]3[C:5](=[CH:4][CH:3]=[C:11]([CH2:37][C:38]#[N:41])[CH:10]=3)[CH:6]=[CH:7]2)(=[O:14])=[O:13])=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
5-chloromethyl-1-(4-methylphenylsulfonyl)indole
Quantity
11.1 g
Type
reactant
Smiles
ClCC=1C=C2C=CN(C2=CC1)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1.8 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
4.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
117 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=C(C=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 449.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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